molecular formula C15H18OSi B13701301 Trimethyl(2-phenoxyphenyl)silane CAS No. 17049-42-2

Trimethyl(2-phenoxyphenyl)silane

Cat. No.: B13701301
CAS No.: 17049-42-2
M. Wt: 242.39 g/mol
InChI Key: BKZXKAWZSQZYIA-UHFFFAOYSA-N
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Description

Trimethyl(2-phenoxyphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-phenoxyphenyl)silane typically involves the reaction of 2-phenoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2-Phenoxyphenylmagnesium bromide+TrimethylchlorosilaneThis compound+Magnesium bromide\text{2-Phenoxyphenylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{Magnesium bromide} 2-Phenoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenoxyphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Trimethyl(2-phenoxyphenyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.

    Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.

Mechanism of Action

The mechanism of action of Trimethyl(2-phenoxyphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The phenoxy group can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenoxy)silane
  • Trimethyl(2-methoxyphenyl)silane
  • Trimethyl(phenylethynyl)silane

Uniqueness

Trimethyl(2-phenoxyphenyl)silane is unique due to the presence of the 2-phenoxyphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.

Properties

CAS No.

17049-42-2

Molecular Formula

C15H18OSi

Molecular Weight

242.39 g/mol

IUPAC Name

trimethyl-(2-phenoxyphenyl)silane

InChI

InChI=1S/C15H18OSi/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

BKZXKAWZSQZYIA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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